4-(Ethylsulfanyl)-3,3-dimethylpent-4-en-2-one
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Overview
Description
4-(Ethylsulfanyl)-3,3-dimethylpent-4-en-2-one is an organic compound characterized by the presence of an ethylsulfanyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-3,3-dimethylpent-4-en-2-one typically involves the alkylation of a suitable precursor with an ethylsulfanyl group. One common method is the reaction of 3,3-dimethylbut-2-en-1-ol with ethylthiol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency. In such methods, the reaction is carried out under controlled temperature and pressure conditions, often in the presence of a suitable solvent to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-3,3-dimethylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-3,3-dimethylpent-4-en-2-one involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, potentially altering their function.
Comparison with Similar Compounds
4-(Ethylsulfanyl)-3,3-dimethylpent-4-en-2-one can be compared with other sulfur-containing compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Sulfoxides and Sulfones: Oxidized derivatives of sulfides with distinct chemical and biological properties.
Thiols: Compounds containing a sulfhydryl group, known for their reactivity and use in various chemical reactions.
Properties
CAS No. |
62234-50-8 |
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Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
4-ethylsulfanyl-3,3-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C9H16OS/c1-6-11-8(3)9(4,5)7(2)10/h3,6H2,1-2,4-5H3 |
InChI Key |
TXJPXAHNVGTSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C)C(C)(C)C(=O)C |
Origin of Product |
United States |
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